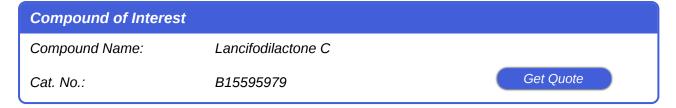


Spectroscopic Profile of Lancifodilactone C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lancifodilactone C**, a novel nortriterpenoid isolated from the stems of Schisandra lancifolia. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and further development of this natural product.

Spectroscopic Data Summary

The spectroscopic data for **Lancifodilactone C** are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: NMR Spectroscopic Data for Lancifodilactone C (500 MHz, CDCl₃)



| 1 38.8 (t) 1.90 (m), 1.75 (m) 2 27.8 (t) 1.85 (m), 1.69 (m) 3 217.8 (s) 4 47.5 (s) 5 53.6 (d) 2.58 (d, 11.5) 6 23.1 (t) 2.05 (m), 1.95 (m) 7 33.5 (t) 1.65 (m), 1.55 (m) 8 42.1 (s) 9 49.8 (d) 2.35 (d, 12.5) 10 39.7 (s) 11 20.8 (t) 1.50 (m), 1.40 (m) 12 35.9 (t) 1.60 (m), 1.45 (m) 13 48.1 (s) 14 51.2 (d) 2.15 (d, 10.0) 15 34.5 (t) 1.70 (m), 1.50 (m) 16 28.0 (t) 1.80 (m), 1.60 (m) 17 50.1 (d) 2.25 (d, 9.5) 18 15.9 (q) 0.95 (s) 19 17.1 (q) 1.05 (s) | Position | ¹³ C Chemical Shift (δc) | ¹ H Chemical Shift (δH, mult., J in Hz) |
|--|----------|-------------------------------------|---|
| 3 217.8 (s) 4 47.5 (s) 5 53.6 (d) 2.58 (d, 11.5) 6 23.1 (t) 2.05 (m), 1.95 (m) 7 33.5 (t) 1.65 (m), 1.55 (m) 8 42.1 (s) 9 49.8 (d) 2.35 (d, 12.5) 10 39.7 (s) 11 20.8 (t) 1.50 (m), 1.40 (m) 12 35.9 (t) 1.60 (m), 1.45 (m) 13 48.1 (s) 14 51.2 (d) 2.15 (d, 10.0) 15 34.5 (t) 1.70 (m), 1.50 (m) 16 28.0 (t) 1.80 (m), 1.60 (m) 17 50.1 (d) 2.25 (d, 9.5) 18 15.9 (q) 0.95 (s) | 1 | 38.8 (t) | 1.90 (m), 1.75 (m) |
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| 18 15.9 (q) 0.95 (s) | 16 | 28.0 (t) | 1.80 (m), 1.60 (m) |
| · · · · · · · · · · · · · · · · · · · | 17 | 50.1 (d) | 2.25 (d, 9.5) |
| 19 17.1 (q) 1.05 (s) | 18 | 15.9 (q) | 0.95 (s) |
| | 19 | 17.1 (q) | 1.05 (s) |
| 20 29.7 (d) 2.45 (m) | 20 | 29.7 (d) | 2.45 (m) |
| 21 18.2 (q) 1.15 (d, 7.0) | 21 | 18.2 (q) | 1.15 (d, 7.0) |
| 22 177.2 (s) | 22 | 177.2 (s) | |
| 23 125.8 (d) 5.85 (s) | 23 | 125.8 (d) | 5.85 (s) |



| 24 | 15.1 (q) | 1.88 (s) |
|----|----------|----------|
| 25 | 11.9 (q) | 1.85 (s) |
| 28 | 28.1 (q) | 1.25 (s) |
| 29 | 21.5 (q) | 1.10 (s) |
| 30 | 21.2 (q) | 1.08 (s) |

Table 2: Infrared (IR) and High-Resolution Mass

Spectrometry (HR-ESI-MS) Data

| Technique | Data |
|--|---|
| **IR (KBr) V _{max} (cm ⁻¹) ** | 3440, 2965, 2927, 2871, 1758, 1705, 1645, 1458, 1375 |
| HR-ESI-MS | m/z 493.3265 [M + Na] ⁺ (Calcd. for C ₃₀ H ₄₆ O ₄ Na, 493.3294) |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. Ultraviolet (UV) spectra were obtained using a Shimadzu UV-2401PC spectrophotometer. IR spectra were recorded on a Bruker FT-IR Tensor 27 spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AV-500 spectrometers with TMS as an internal standard. Chemical shifts (δ) are expressed in ppm, and coupling constants (J) are in Hz. HR-ESI-MS was performed on an API QSTAR Pulsar i spectrometer.

Extraction and Isolation

The air-dried and powdered stems of Schisandra lancifolia (5.0 kg) were extracted with 95% EtOH (3 x 20 L) at room temperature. The combined extracts were concentrated under reduced



pressure to yield a crude extract (350 g). This extract was then suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH. The EtOAc-soluble fraction (85 g) was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether-acetone (from 10:1 to 1:1, v/v) to afford eight fractions (Fr.1-Fr.8). Fr. 5 (12 g) was further separated by repeated column chromatography over silica gel and Sephadex LH-20, followed by preparative HPLC to yield **Lancifodilactone C**.

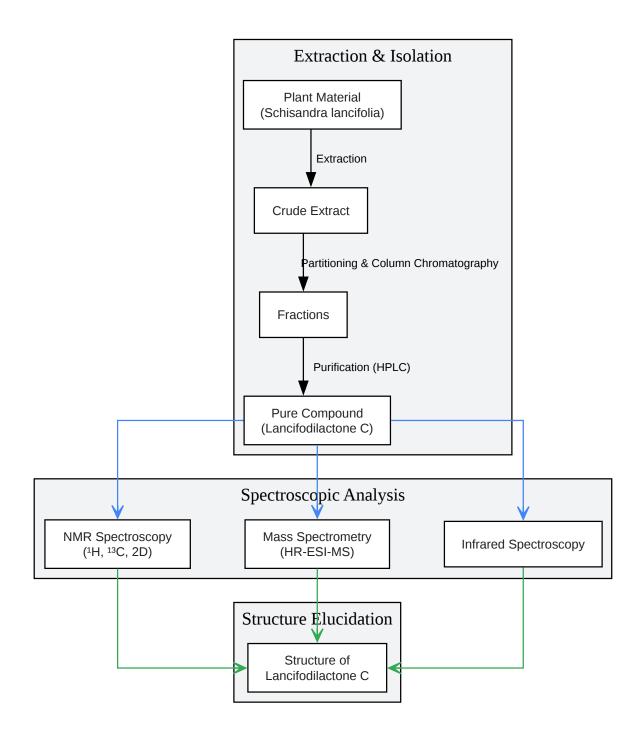
Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. The solvent used was CDCl₃, with tetramethylsilane (TMS) as the internal standard.
- Infrared Spectroscopy: The IR spectrum was obtained using a Bruker FT-IR Tensor 27 spectrometer. The sample was prepared as a KBr pellet.
- High-Resolution Mass Spectrometry: HR-ESI-MS was carried out on an API QSTAR Pulsar i spectrometer in positive ion mode to determine the exact mass and molecular formula.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Lancifodilactone C**.





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Caption: Workflow for Natural Product Analysis.

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